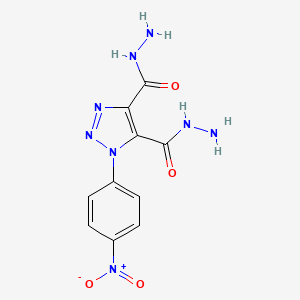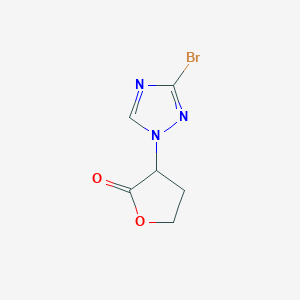
3-(3-bromo-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(3-bromo-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one is a heterocyclic compound that features both a dihydrofuran moiety and a brominated triazole group. This structure suggests potential utility in various chemical and pharmaceutical applications due to the presence of reactive functional groups that can participate in further chemical transformations.
Synthesis Analysis
The synthesis of related brominated dihydrofuran compounds has been reported through methods such as Cu-catalyzed intramolecular cyclization of dibromohomoallylic alcohols, which are derived from aldehydes and ketones . Another approach involves the photolysis of N-alkenoxythiazole-2(3H)-thiones or pyridine-2(1H)-thiones to liberate substituted alkoxyl radicals, which then undergo cyclization and trapping with halogen donors to yield halogenated tetrahydrofurans . These methods highlight the potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of brominated dihydrofurans has been a subject of study, with NMR spectroscopy and X-ray diffraction analysis being used to clarify the structure of such compounds . These techniques could be employed to determine the precise structure of this compound, ensuring the correct assignment of its constitution.
Chemical Reactions Analysis
Brominated heterocycles, such as the one , are known to participate in various chemical reactions. The bromine atom can act as a handle for further functionalization through nucleophilic substitution or coupling reactions. The triazole moiety could also engage in reactions typical of azoles, such as metal-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physicochemical properties of brominated furan and triazole derivatives have been investigated, with studies reporting on the synthesis and characterization of such compounds, including their NMR spectra and elemental analysis . These properties are crucial for understanding the behavior of the compound in different environments and can guide its application in drug development or material science.
Applications De Recherche Scientifique
Anticancer Activity
The derivatives of 1,2,4-triazole have shown potential in anticancer research. A study synthesized and evaluated the anticancer activity of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives against a panel of 60 cancer cell lines from nine different cancer types. The study suggests these derivatives could be promising candidates for anticancer drug development (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antibacterial Activity
Compounds derived from 1,2,4-triazole also exhibit significant antibacterial properties. The synthesis and antibacterial activity of 3‐(5‐Methylisoxazol‐3‐yl)−1,2,4‐triazolo [3,4‐b]−1,3,4‐thiadiazine derivatives were investigated, revealing their potential as antibacterial agents (Hui, Xu, Wang, Zhang, & Zhang, 2010).
Relationship with Biological Activity and Chemical Structure
A study conducted a detailed analysis of the relationship between the predicted biological activity and the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols. It concluded that these derivatives could exhibit antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activity, showing a broad spectrum of potential therapeutic applications (Bigdan, 2021).
Insecticidal and Fungicidal Activities
A study on the synthesis and biological activities of novel compounds related to 1,2,4-triazole showed that some of these compounds have significant insecticidal and fungicidal activities, suggesting their potential use in agriculture and pest control (Zhang, Zhu, Shang, Wang, & Li, 2019).
Diuretic Activity
The diuretic activity of 1,2,4-triazole derivatives was investigated, indicating the potential of these compounds in treating conditions related to fluid retention or high blood pressure (Pruglo, Gotsulya, Panasenko, & Knysh, 2015).
Antibacterial and Antioxidant Activities
Sulfonamide-tagged 1,2,3-triazoles were synthesized and characterized, showing significant antibacterial activity against various bacterial strains and promising antioxidant properties, making them relevant in the development of new antimicrobial agents (Kaushik et al., 2020).
Propriétés
IUPAC Name |
3-(3-bromo-1,2,4-triazol-1-yl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-6-8-3-10(9-6)4-1-2-12-5(4)11/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGAGVSTSYHZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N2C=NC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

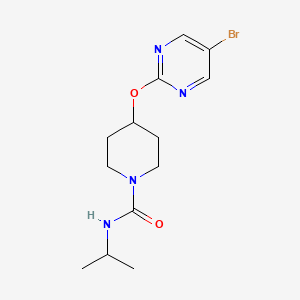
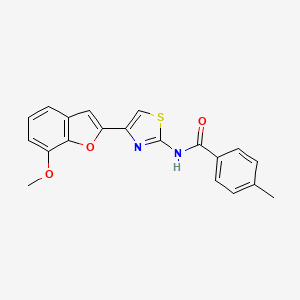
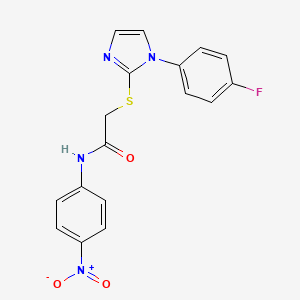
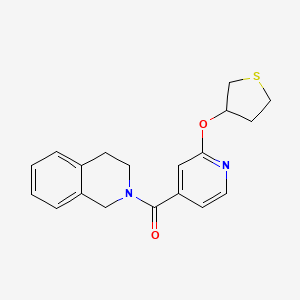

![N-(3,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2535029.png)
![N-[1-(4-Bromophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2535032.png)

![2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535034.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2535035.png)
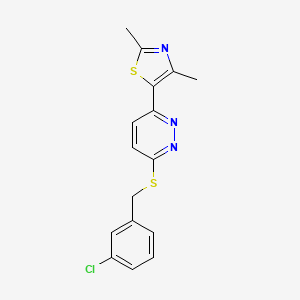
![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2535038.png)
